molecular formula C14H12N4O B7772644 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol

Cat. No.: B7772644
M. Wt: 252.27 g/mol
InChI Key: TWQGQBOSKSVEIB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Preparation Methods

The synthesis of 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol typically involves the condensation of ortho-phenylenediamine with aldehydes under specific reaction conditions. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction can be carried out at room temperature or under reflux, depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonomethyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis.

Comparison with Similar Compounds

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific hydrazonomethyl group, which imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGQBOSKSVEIB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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